

Ethyl 3-(Dimethylamino)acrylate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Ethyl 3-(Dimethylamino)acrylate

Cat. No.: B074694

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Introduction

Ethyl 3-(dimethylamino)acrylate is a versatile organic compound and a key building block in the synthesis of numerous pharmaceuticals and specialty chemicals.[1][2] Its structure, featuring an acrylate ester conjugated with a dimethylamino group, imparts both electrophilic and nucleophilic characteristics, making it a valuable reagent in various organic reactions.[3] This technical guide provides an in-depth overview of the chemical and physical properties of **Ethyl 3-(dimethylamino)acrylate**, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications. This compound is primarily utilized as an intermediate in the production of quinolone anti-infective drugs (such as ciprofloxacin, levofloxacin, and moxifloxacin) and fungicides.[1] It also serves as a monomer in polymer chemistry and as a photoinitiator in photopolymerization reactions.[2]

Chemical and Physical Properties

Ethyl 3-(dimethylamino)acrylate is a colorless to yellow-orange liquid with a faint, amine-like odor.[3][4] It is soluble in water and miscible with many organic solvents.[5] Below is a summary of its key physical and chemical properties.

Table 1: Physical and Chemical Properties of Ethyl 3-(Dimethylamino)acrylate

Property	Value	Reference
CAS Number	924-99-2	[4]
Molecular Formula	C ₇ H ₁₃ NO ₂	[3]
Molecular Weight	143.18 g/mol	[3]
Appearance	Clear yellow to light orange liquid	[2]
Odor	Faint amine-like	[3]
Melting Point	17 - 18 °C (62.6 - 64.4 °F)	[4]
Boiling Point	118 - 121 °C (244.4 - 249.8 °F) @ 10 hPa	[4]
Density	1.000 g/cm ³	[4]
Solubility in Water	90 g/L (25 °C)	[5]
Refractive Index	1.5105 to 1.5125 (20°C, 589 nm)	
Flash Point	105 °C (221 °F)	[4]
Vapor Pressure	1 hPa @ 87 °C	[4]

Table 2: Spectroscopic Data

Spectroscopic Data	Details	Reference
¹ H NMR	Spectrum available	[6]
¹³ C NMR	Spectrum available, acquired on a Bruker AM-270 in CDCl ₃ with TMS as standard.	[7]
Infrared Spectrum	Conforms to standard	

Experimental Protocols

Synthesis of Ethyl 3-(Dimethylamino)acrylate

Several methods for the synthesis of **Ethyl 3-(dimethylamino)acrylate** have been reported. Below are two representative protocols.

Protocol 1: One-Pot Synthesis from Ethyl Acetate, Dimethylamine, and Carbon Monoxide

This method describes a high-yield, one-pot synthesis suitable for large-scale production.^{[8][9]}

Materials:

- Ethyl acetate
- Dimethylamine
- Carbon monoxide
- Sodium ethoxide (catalyst A)
- Ethyl formate (catalyst B)
- Anhydrous ethanol or tetrahydrofuran (solvent)
- Pressurized reactor (autoclave)

Procedure:

- Charge the autoclave with ethyl acetate (1 mole equivalent), sodium ethoxide (1.1-1.2 mole equivalents), ethyl formate (0.1 mole equivalents), and the chosen solvent (e.g., 250 mL of an ethanolic solution of dimethylamine).
- Add dimethylamine (1.1-1.2 mole equivalents) to the reaction mixture.
- Pressurize the autoclave with carbon monoxide to a pressure of 20-30 bar.
- Heat the reaction mixture to 40-50 °C and maintain for 2.5-4 hours with stirring. The reaction is complete when the CO pressure no longer decreases.
- Cool the reactor to room temperature and release the pressure.
- Filter the reaction mixture to remove the catalyst.

- The filtrate is subjected to reduced pressure distillation. Collect the fraction at 80-83 °C / 5 mmHg to obtain the pure **Ethyl 3-(dimethylamino)acrylate**.[\[8\]](#)

Protocol 2: Synthesis via Formyl Acetate Intermediate

This two-step method involves the preparation of an ethyl formyl acetate intermediate, which then reacts with dimethylamine hydrochloride.[\[10\]](#)

Materials:

- Ethyl acetate
- Sodium ethoxide (or other suitable base)
- Carbon monoxide
- Dimethylamine hydrochloride (35% aqueous solution)
- Polymerization inhibitor (e.g., 2,2,6,6-tetramethylpiperidine nitrogen oxide)
- Pressurized reactor (autoclave)
- Round-bottomed flask

Procedure:

Step 1: Preparation of Ethyl Formyl Acetate

- React ethyl acetate with an alkali (e.g., sodium ethoxide) and carbon monoxide in a pressurized reactor to obtain ethyl formyl acetate.[\[10\]](#)

Step 2: Reaction with Dimethylamine Hydrochloride

- In a 2000 mL round-bottomed flask, add 610g of a 35% aqueous solution of dimethylamine hydrochloride and initiate stirring.
- Control the temperature at 15-20 °C and slowly add the ethyl formyl acetate from the previous step.

- Maintain the reaction temperature at 20-25 °C for 3 hours.
- After the reaction is complete, perform a liquid-liquid separation at room temperature.
- Concentrate the organic phase to obtain the crude **Ethyl 3-(dimethylamino)acrylate**.[\[10\]](#)

Purification by Reduced Pressure Distillation

Crude **Ethyl 3-(dimethylamino)acrylate** can be purified by distillation under reduced pressure.

Procedure:

- Transfer the crude product to a round-bottomed flask suitable for distillation.
- Add a polymerization inhibitor (e.g., 2,4-dimethyl-6-tert-butylphenol or 2,2,6,6-tetramethylpiperidine nitrogen oxide) to the crude product.[\[1\]](#)[\[10\]](#)
- Set up a vacuum distillation apparatus.
- Heat the flask and collect the fraction boiling at 82-86 °C under a pressure of 5 mmHg.[\[10\]](#)
This yields the purified **Ethyl 3-(dimethylamino)acrylate** with a purity of up to 99.9% as determined by HPLC.[\[8\]](#)

Analytical Methods

The purity of **Ethyl 3-(dimethylamino)acrylate** is typically assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[\[1\]](#)[\[8\]](#)

High-Performance Liquid Chromatography (HPLC)

While specific validated methods for this exact compound are proprietary, a general reverse-phase HPLC method can be employed for analysis.

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water, potentially with a modifier like formic acid for MS compatibility.
- Detector: UV detector at an appropriate wavelength or a Mass Spectrometer (MS).

Gas Chromatography (GC)

GC is a suitable method for determining the purity and identifying volatile impurities.

- Column: A non-polar or medium-polarity column such as a DB-5 or DB-WAX.
- Injector Temperature: 250 °C.
- Oven Temperature Program: An initial temperature of 70°C, held for 2 minutes, then ramped to 240°C at a rate of 20°C/min, and held for 5 minutes.[11]
- Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).

Reactivity and Stability

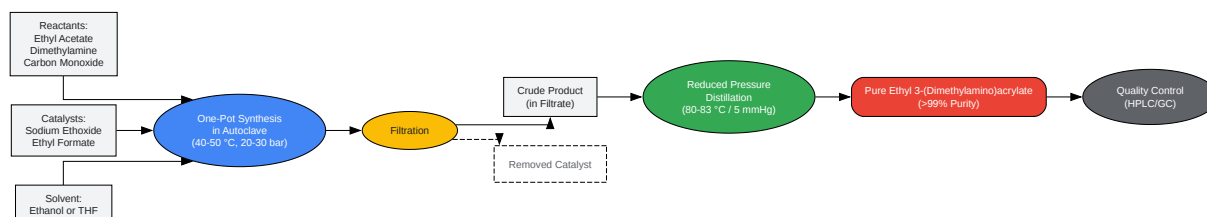
Ethyl 3-(dimethylamino)acrylate is stable under normal conditions.[4] It is sensitive to air and tends to polymerize at elevated temperatures, upon irradiation, or in the presence of free-radical initiators.[12] Therefore, it should be stored under an inert atmosphere and refrigerated, with the addition of a suitable polymerization inhibitor.[12]

Incompatible Materials: Oxidizing agents.[4]

Hazardous Decomposition Products: Upon thermal decomposition, it can release irritating gases and vapors, including nitrogen oxides (NO_x), carbon monoxide (CO), and carbon dioxide (CO₂).[4]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of **Ethyl 3-(dimethylamino)acrylate**.



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Caption: Synthesis and Purification Workflow for **Ethyl 3-(Dimethylamino)acrylate**.

Safety Information

Ethyl 3-(dimethylamino)acrylate may cause an allergic skin reaction.[4] It is harmful to aquatic life.[8] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.[8] Avoid breathing dust, fume, gas, mist, vapors, or spray.[8] In case of skin contact, wash with plenty of soap and water.[4] If skin irritation or rash occurs, seek medical advice.

Conclusion

Ethyl 3-(dimethylamino)acrylate is a crucial chemical intermediate with significant applications in the pharmaceutical and polymer industries. Understanding its chemical properties, synthesis, and handling is vital for its effective and safe utilization in research and development. This guide provides a foundational understanding for professionals working with this versatile compound.

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